Neurotensin, ser(7)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

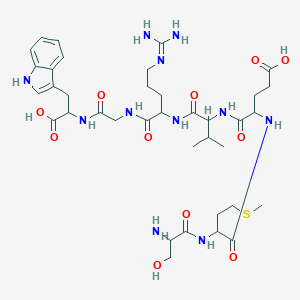

Neurotensin, ser(7)- is a neuropeptide that plays a crucial role in the regulation of various physiological processes such as neurotransmission, appetite, and pain perception. It is synthesized by the post-translational modification of the larger precursor protein, pro-neurotensin, which is primarily expressed in the central nervous system and the gastrointestinal tract. The purpose of

Mechanism of Action

Neurotensin, ser(7)- exerts its biological effects by binding to two different types of receptors, the high-affinity neurotensin receptor 1 (NTSR1) and the low-affinity neurotensin receptor 2 (NTSR2). Upon binding to NTSR1, neurotensin, ser(7)- activates a signaling pathway that involves the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C. This signaling pathway ultimately leads to the modulation of various physiological processes such as neurotransmission, appetite, and pain perception. In contrast, the activation of NTSR2 by neurotensin, ser(7)- leads to the inhibition of adenylate cyclase and the reduction of intracellular cyclic adenosine monophosphate (cAMP) levels.

Biochemical and Physiological Effects

Neurotensin, ser(7)- has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite, and the modulation of pain perception. In addition, neurotensin, ser(7)- has been implicated in the regulation of several physiological processes such as blood pressure, body temperature, and gastrointestinal motility.

Advantages and Limitations for Lab Experiments

One of the advantages of using neurotensin, ser(7)- in lab experiments is its ability to modulate various physiological processes, making it a useful tool for studying the underlying mechanisms of these processes. However, the use of neurotensin, ser(7)- in lab experiments is limited by its instability and the difficulty of synthesizing it in large quantities.

Future Directions

Future research on neurotensin, ser(7)- is likely to focus on the development of new compounds that can modulate its activity, as well as the elucidation of its role in various physiological and pathological processes. In addition, the development of new techniques for synthesizing and stabilizing neurotensin, ser(7)- may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of neurotensin, ser(7)- involves the post-translational modification of pro-neurotensin, which is encoded by the NTS gene. The precursor protein is first translated into a larger pre-pro-neurotensin molecule that undergoes cleavage by the signal peptidase to form pro-neurotensin. Pro-neurotensin is then transported to the Golgi apparatus, where it undergoes further processing by the prohormone convertases to produce the mature neurotensin, ser(7)- peptide.

Scientific Research Applications

Neurotensin, ser(7)- has been extensively studied for its role in various physiological processes such as neurotransmission, appetite, and pain perception. It has also been implicated in the pathophysiology of several diseases, including schizophrenia, Parkinson's disease, and cancer. As a result, neurotensin, ser(7)- has become a target for drug development, and several compounds have been designed to modulate its activity.

properties

CAS RN |

104969-72-4 |

|---|---|

Molecular Formula |

C76H119N21O21 |

Molecular Weight |

1662.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H119N21O21/c1-7-41(6)61(72(115)94-55(74(117)118)34-40(4)5)96-69(112)53(36-43-19-23-45(100)24-20-43)93-71(114)57-16-12-32-97(57)73(116)50(15-11-31-84-76(81)82)89-62(105)47(14-10-30-83-75(79)80)87-70(113)56(38-98)95-63(106)46(13-8-9-29-77)86-68(111)54(37-58(78)101)92-65(108)49(26-28-60(103)104)88-67(110)52(35-42-17-21-44(99)22-18-42)91-66(109)51(33-39(2)3)90-64(107)48-25-27-59(102)85-48/h17-24,39-41,46-57,61,98-100H,7-16,25-38,77H2,1-6H3,(H2,78,101)(H,85,102)(H,86,111)(H,87,113)(H,88,110)(H,89,105)(H,90,107)(H,91,109)(H,92,108)(H,93,114)(H,94,115)(H,95,106)(H,96,112)(H,103,104)(H,117,118)(H4,79,80,83)(H4,81,82,84)/t41-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |

InChI Key |

ZBPLQJQLWYPGOF-CNPUEMECSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

Other CAS RN |

104969-72-4 |

sequence |

XLYENKSRRPYIL |

synonyms |

7-Ser-neurotensin neurotensin, Ser(7)- neurotensin, serine(7)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)